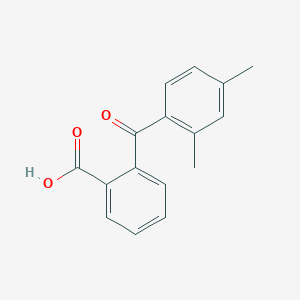

2-(2,4-Dimethylbenzoyl)benzoic acid

Description

The exact mass of the compound 2-(2,4-Dimethylbenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59921. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dimethylbenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylbenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2346-63-6 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(2,4-dimethylbenzoyl)benzoic acid |

InChI |

InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) |

InChI Key |

WIJXLAAOWGSOMB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Dimethylbenzoyl)benzoic Acid (CAS: 2346-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dimethylbenzoyl)benzoic acid, with a CAS number of 2346-63-6, is an aromatic carboxylic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and known applications. While direct biological data for this specific compound is limited, this guide will also explore the potential of the 2-aroylbenzoic acid scaffold in medicinal chemistry, drawing on data from related benzoic acid derivatives to highlight potential areas for future research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Dimethylbenzoyl)benzoic acid is presented in the table below, offering a valuable resource for experimental design and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Boiling Point | 446.5 °C at 760 mmHg | [2] |

| Density | 1.195 g/cm³ | [2] |

| Refractive Index | 1.598 | [2] |

| Flash Point | 238 °C | [2] |

| Vapor Pressure | 9.35E-09 mmHg at 25°C | [2] |

Synthesis and Spectroscopic Data

The primary route for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid is through a Friedel-Crafts acylation reaction.[3]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid is as follows:

Materials:

-

m-Xylene

-

Phthalic anhydride (B1165640)

-

Aluminum chloride (AlCl₃)

-

20% Hydrochloric acid (HCl)

-

Ice

Procedure:

-

To an ice/salt cooled mixture of m-xylene, add aluminum chloride in portions.

-

Subsequently, add phthalic anhydride in portions to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours, during which a thick white suspension will form.

-

Heat the mixture to 55 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the thick mixture into ice-cold 20% HCl.

-

Collect the resulting precipitate by filtration.

-

Dry the filtered material to yield the final product as a white solid.[3]

A typical workflow for this synthesis is illustrated in the following diagram:

Caption: Synthetic workflow for 2-(2,4-Dimethylbenzoyl)benzoic acid.

Spectroscopic Data

The characterization of 2-(2,4-Dimethylbenzoyl)benzoic acid is supported by the following spectroscopic data:

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H) | [3] |

| LC/MS (m/z) | ES⁺ = 255 (M+1) | [3] |

Applications

The primary documented application of 2-(2,4-dimethylbenzoyl)benzoic acid is as a photoinitiator in polymer chemistry. It serves as a key intermediate in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals.[2]

Photoinitiator in Polymerization

2-Aroylbenzoic acids, including this compound, are classified as Type II photoinitiators. Upon absorption of UV radiation, they undergo excitation to a triplet state. In this excited state, they can abstract a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates.

The general mechanism of a Type II photoinitiator is depicted below:

Caption: General mechanism of a Type II photoinitiator.

Potential in Drug Discovery and Development

While there is a lack of specific biological data for 2-(2,4-dimethylbenzoyl)benzoic acid, the broader class of benzoic acid derivatives has shown a wide range of biological activities, making this scaffold an interesting starting point for medicinal chemistry programs.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Studies on various benzoic acid derivatives have demonstrated their potential as:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid core and function by inhibiting cyclooxygenase (COX) enzymes.[2] The 2-aroylbenzoic acid structure could be explored for similar activities.

-

Enzyme Inhibitors: Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrases, which are relevant targets in neurodegenerative diseases.[4]

-

Anticancer Agents: Some benzoic acid analogs have shown potential in cancer therapy by targeting pathways such as histone deacetylases (HDACs).[5]

The logical workflow for investigating the biological potential of a compound like 2-(2,4-dimethylbenzoyl)benzoic acid is outlined below:

Caption: Drug discovery workflow for novel compounds.

Future Research Directions

Given the versatile nature of the benzoic acid scaffold, future research on 2-(2,4-dimethylbenzoyl)benzoic acid could focus on:

-

In vitro screening: Evaluating the compound against a panel of common drug targets, such as kinases, proteases, and GPCRs.

-

Cytotoxicity assays: Assessing its effect on various cancer cell lines to identify any potential anti-proliferative activity.

-

Derivatization: Synthesizing a library of analogs to explore structure-activity relationships and optimize for any identified biological activity.

Conclusion

2-(2,4-Dimethylbenzoyl)benzoic acid is a well-characterized compound with established applications in chemical synthesis and polymer science. While its biological profile remains largely unexplored, the structural motifs present within the molecule suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to further investigate the potential of this and related compounds in drug discovery and development.

References

- 1. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(2,4-dimethylbenzoyl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-dimethylbenzoyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2,4-dimethylbenzoyl)benzoic acid (CAS No: 2346-63-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and available spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of key analytical parameters. Visual diagrams are provided to illustrate the synthetic workflow and a general experimental procedure, adhering to specified formatting for clarity and technical accuracy.

Chemical Identity

2-(2,4-dimethylbenzoyl)benzoic acid is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted with a 2,4-dimethylbenzoyl group. This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(2,4-dimethylbenzoyl)benzoic acid | [2] |

| CAS Number | 2346-63-6 | [1][2][3] |

| Molecular Formula | C16H14O3 | [1][3][4] |

| Molecular Weight | 254.28 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | [2] |

| InChI Key | WIJXLAAOWGSOMB-UHFFFAOYSA-N | [2] |

| Appearance | White solid | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in chemical and biological systems, informing its application in synthesis, and guiding formulation development.

| Property | Value | Reference(s) |

| Melting Point | Not Available | [1] |

| Boiling Point | 446.5°C at 760 mmHg | [1] |

| Density | 1.195 g/cm³ | [1] |

| logP (calculated) | 3.5 | [2] |

| Vapor Pressure | 9.35 x 10⁻⁹ mmHg at 25°C | [1] |

| Refractive Index | 1.598 | [1] |

| Flash Point | 238°C | [1] |

| Solubility | Not Available | [1] |

Spectroscopic Data

Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, CHLOROFORM-d) δ ppm 7.98 - 8.07 (m, 1 H), 7.60 - 7.69 (m, 1 H), 7.51 - 7.59 (m, 1 H), 7.38 - 7.45 (m, 1 H), 7.01 - 7.13 (m, 2 H), 6.86 - 6.94 (m, 1 H), 2.61 (s, 3 H), 2.33 (s, 3 H) | [3] |

| LC/MS | (m/z) ES⁺ = 255 (M+1) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthetic procedures and analytical characterization.

Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid

This protocol describes a Friedel-Crafts acylation reaction.[3]

Reagents:

-

m-xylene (B151644) (114 g, 1073 mmol)

-

Phthalic anhydride (B1165640) (2-benzofuran-1,3-dione) (30 g, 203 mmol)

-

Aluminum chloride (59.4 g, 446 mmol)

-

20% Hydrochloric acid (ice cold)

-

Ice/salt bath

Procedure:

-

A mixture of m-xylene is prepared in a reaction vessel and cooled using an ice/salt bath.

-

Aluminum chloride is added in three portions to the cold m-xylene.

-

Phthalic anhydride is subsequently added in three portions.

-

The mixture is allowed to warm to room temperature and stirred for 3 hours, during which it becomes a thick white suspension.

-

The reaction mixture is then heated to 55°C for 2 hours.

-

After heating, the mixture is cooled to room temperature.

-

The resulting thick mixture is slowly poured into ice-cold 20% HCl.

-

The precipitated solid is collected by filtration.

-

The filtered material is dried to yield the final product as a white solid (Yield: 50 g, 97%).[3]

Melting Point Determination (General Protocol)

While a specific melting point is not reported, the following is a standard protocol for its determination.[5]

Apparatus:

-

Capillary melting point apparatus

-

Sealed-end capillary tubes

Procedure:

-

A small amount of the dry, crystalline sample is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination (General Shake-Flask Protocol)

A standard method for determining the solubility of a compound in various solvents.[5]

Apparatus:

-

Analytical balance

-

Screw-capped vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a vial.

-

The vials are sealed and agitated in a mechanical shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A sample of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted sample is quantified using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the workflows.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(2,4-DIMETHYLBENZOYL)BENZOIC ACID CAS#: [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(2,4-Dimethylbenzoyl)benzoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4-Dimethylbenzoyl)benzoic acid, a molecule with significant potential in materials science and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its application as a photoinitiator and discusses its potential biological activities based on evidence from structurally related compounds.

Molecular Structure and Physicochemical Properties

2-(2,4-Dimethylbenzoyl)benzoic acid is an aromatic ketone and carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2,4-dimethylbenzoyl group.

Molecular Structure:

An In-depth Technical Guide on the Solubility of 2-(2,4-dimethylbenzoyl)benzoic acid

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-(2,4-dimethylbenzoyl)benzoic acid. This guide, therefore, provides a comprehensive overview of the solubility of structurally related compounds, namely benzoic acid and 2,4-dimethylbenzoic acid, to infer the likely solubility characteristics of the target compound. The principles and methodologies detailed herein offer a foundational framework for experimental solubility determination.

This technical guide is designed for researchers, scientists, and professionals in drug development, presenting a detailed exploration of the solubility of 2-(2,4-dimethylbenzoyl)benzoic acid and its analogs in various solvents. The document encompasses predicted solubility characteristics, quantitative data for related compounds, and a detailed experimental protocol for solubility determination.

Predicted Solubility Profile of 2-(2,4-dimethylbenzoyl)benzoic acid

Based on its molecular structure, which features a carboxylic acid group and a large, nonpolar aromatic backbone, the solubility of 2-(2,4-dimethylbenzoyl)benzoic acid is expected to be low in polar solvents like water and higher in organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can be disrupted by more polar solvents, while the extensive aromatic surface area favors interactions with nonpolar and moderately polar organic solvents. A related compound, 2-(3,4-dimethylbenzoyl)benzoic acid, is noted to be soluble in methanol.[1]

Quantitative Solubility Data of Structurally Related Compounds

To provide a practical reference, the following tables summarize the quantitative solubility of benzoic acid and 2,4-dimethylbenzoic acid in various solvents. These compounds serve as valuable analogs for predicting the solubility behavior of 2-(2,4-dimethylbenzoyl)benzoic acid.

Table 1: Solubility of Benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 25 | 0.344[2] |

| Water | 100 | 5.631[2] |

| Acetone | 20 | 54.2[2] |

| Ethanol (95%) | - | Freely Soluble[2] |

| Diethyl Ether | - | Freely Soluble[2] |

| Methanol | 23 | 71.5[2] |

| Ethyl Acetate | 25 | 4.22 (in olive oil)[2] |

| Toluene | 25 | - |

| Benzene | 25 | 10[3] |

| Carbon Tetrachloride | 25 | 4.0[3] |

Table 2: Solubility of 2,4-dimethylbenzoic acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.16[4] |

| Methanol | - | Soluble[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-(2,4-dimethylbenzoyl)benzoic acid. This protocol is based on the gravimetric method, a reliable and widely used technique for solid compounds.

Materials and Equipment:

-

2-(2,4-dimethylbenzoyl)benzoic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature probe

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation of Solvent: Add a known volume of the desired solvent to a series of vials.

-

Addition of Solute: Add an excess amount of 2-(2,4-dimethylbenzoyl)benzoic acid to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vials.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Mass Determination of the Solution: Record the mass of the volumetric flask containing the filtered saturated solution.

-

Solvent Evaporation: Place the volumetric flask in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination of the Solute: Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator and weigh it to determine the mass of the dissolved 2-(2,4-dimethylbenzoyl)benzoic acid.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100g of solvent) = (mass of solute / mass of solvent) x 100

Where the mass of the solvent is the difference between the mass of the solution and the mass of the solute.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Navigating the Safety Profile of 2-(2,4-Dimethylbenzoyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and hazard profile of 2-(2,4-Dimethylbenzoyl)benzoic acid (CAS No. 2346-63-6), a compound utilized in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, compiling available data from safety data sheets (SDS) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

According to aggregated GHS information, 2-(2,4-Dimethylbenzoyl)benzoic acid is classified as a substance with acute oral toxicity, serious eye irritation potential, and high toxicity to aquatic life.[1]

Signal Word: Warning[1]

GHS Pictograms:

-

Health Hazard: Represented by an exclamation mark, indicating potential for skin and eye irritation, or acute toxicity.

-

Environmental Hazard: Depicted by a fish and a tree, highlighting the substance's toxicity to aquatic organisms.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H319: Causes serious eye irritation.[1]

-

H400: Very toxic to aquatic life.[1]

Precautionary Statements:

A series of precautionary statements are associated with this chemical, outlining measures to prevent adverse effects. These include recommendations for handling, storage, and disposal:

-

Prevention: P264, P270, P273, P280

-

Response: P301+P317, P305+P351+P338, P330, P337+P317, P391

-

Disposal: P501

Quantitative Safety and Physical Data

While a comprehensive Safety Data Sheet (SDS) containing all toxicological endpoints was not publicly available, key physical and chemical properties have been compiled from various sources. This data is crucial for safe handling and risk assessment in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |

| Molecular Weight | 254.28 g/mol | PubChem[1] |

| Boiling Point | 446.5°C at 760 mmHg | LookChem[2] |

| Flash Point | 238°C | LookChem[2] |

| Density | 1.195 g/cm³ | LookChem[2] |

| Vapor Pressure | 9.35E-09 mmHg at 25°C | LookChem[2] |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

Experimental Protocols for Hazard Determination

The GHS hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies that would be used to assess the hazards associated with 2-(2,4-Dimethylbenzoyl)benzoic acid.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The "Harmful if swallowed" (H302) classification is typically determined through acute oral toxicity studies. These studies involve the administration of the substance to animals, usually rats, at various dose levels to determine the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the tested animals.

-

OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise manner using a set of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing death, thereby avoiding lethality as an endpoint.[3][4]

-

OECD 423 (Acute Toxic Class Method): This approach uses a smaller number of animals in a sequential process. The outcome of each step determines the subsequent dose, allowing for the classification of the substance into a specific toxicity class based on the observed mortality.

-

OECD 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50 with a smaller number of animals.

Serious Eye Irritation (OECD Guideline 405)

The "Causes serious eye irritation" (H319) classification is determined by assessing the potential of a substance to cause damage to the eye.

The in vivo test involves applying a single dose of the substance to one eye of an experimental animal, typically a rabbit, with the untreated eye serving as a control.[5][6] The degree of eye irritation is then evaluated by scoring lesions on the cornea, iris, and conjunctiva at specific intervals.[5][6] To minimize animal suffering, a weight-of-the-evidence analysis and sequential testing strategy, including validated in vitro tests, are recommended before any in vivo testing is conducted.[5]

Aquatic Toxicity (OECD Guideline 201, 202, or 203)

The "Very toxic to aquatic life" (H400) classification is based on studies that assess the substance's effects on aquatic organisms. These tests are crucial for determining the environmental impact of the chemical.

-

OECD 201 (Alga, Growth Inhibition Test): This test evaluates the effects of a substance on the growth of freshwater microalgae.

-

OECD 202 (Daphnia sp. Acute Immobilisation Test): This study assesses the acute toxicity of a substance to daphnids (water fleas), typically over a 48-hour period.

-

OECD 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short period, usually 96 hours.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the communication of these hazards on safety data sheets and labels, as guided by the GHS framework.

Caption: GHS Hazard Communication Process.

This guide underscores the importance of accessing and understanding comprehensive safety data for chemical compounds used in research and development. While gaps in publicly available data for 2-(2,4-Dimethylbenzoyl)benzoic acid exist, the provided GHS classification and physical properties offer a foundational understanding of its hazard profile, enabling appropriate safety measures to be implemented.

References

IUPAC name and synonyms for 2-(2,4-dimethylbenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2,4-dimethylbenzoyl)benzoic acid, including its nomenclature, physicochemical properties, and a detailed synthesis protocol. The information is compiled from publicly available scientific data sources.

Nomenclature

The systematic and common names for the compound are provided below.

| Identifier Type | Value |

| IUPAC Name | 2-(2,4-dimethylbenzoyl)benzoic acid[1] |

| CAS Number | 2346-63-6[1] |

| Molecular Formula | C₁₆H₁₄O₃[1] |

| Molecular Weight | 254.28 g/mol [1] |

Synonyms

A list of known synonyms for 2-(2,4-dimethylbenzoyl)benzoic acid is provided below.

-

2-[(2,4-dimethylphenyl)carbonyl]benzoic acid[1]

-

NSC 59921[1]

-

RefChem:452004[1]

-

DTXSID90946125[1]

-

2-(2,4-dimethylbenzoyl)benzoicacid[1]

-

2-(2.4-Dimethylbenzoyl)benzoesaure[1]

Physicochemical Properties

The following table summarizes the computed and predicted physicochemical properties of 2-(2,4-dimethylbenzoyl)benzoic acid. No experimental data for these properties were found in the reviewed literature.

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 254.094294 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 254.094294 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 19 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 350 | PubChem (Computed)[1] |

Predicted Spectroscopic Data

Predicted collision cross section (CCS) values are available from PubChemLite. These values are computationally derived and have not been experimentally verified.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.10158 | 155.4 |

| [M+Na]⁺ | 277.08352 | 163.4 |

| [M-H]⁻ | 253.08702 | 161.5 |

| [M+NH₄]⁺ | 272.12812 | 171.8 |

| [M+K]⁺ | 293.05746 | 159.9 |

Experimental Protocols

Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid

The following protocol describes the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid from m-xylene (B151644) and phthalic anhydride (B1165640).[2]

Materials:

-

m-Xylene

-

Phthalic anhydride (2-benzofuran-1,3-dione)

-

Aluminum chloride (AlCl₃)

-

Ice/salt bath

-

20% Hydrochloric acid (HCl)

-

Filter paper

-

Reaction vessel with stirrer

Procedure:

-

Prepare an ice/salt bath to cool the reaction vessel.

-

To a cold mixture of m-xylene (114 g, 1073 mmol), add aluminum chloride (59.4 g, 446 mmol) in three portions.

-

Following the addition of aluminum chloride, add phthalic anhydride (30 g, 203 mmol) in three portions.

-

Allow the mixture to warm to room temperature and stir for 3 hours, during which the mixture will turn into a thick white suspension.

-

Heat the mixture to 55 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the thick mixture into ice-cold 20% HCl.

-

Collect the resulting solid precipitate by filtration.

-

Allow the filtered material to dry to yield the final product as a white solid (50 g, 97% yield).

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H).[2]

-

LC/MS (m/z): ES⁺ = 255 (M+1).[2]

Biological Activity and Signaling Pathways

There is currently no publicly available experimental data detailing the biological activity or involvement in signaling pathways of 2-(2,4-dimethylbenzoyl)benzoic acid. Benzoic acid and its derivatives are a broad class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, any potential biological role for this specific compound would require dedicated experimental investigation.

Conclusion

This technical guide provides the most current and comprehensive information available for 2-(2,4-dimethylbenzoyl)benzoic acid. While the nomenclature and a reliable synthesis protocol are well-defined, there is a notable absence of experimental data regarding its physicochemical properties, biological activity, and mechanism of action. This presents an opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields. Researchers are encouraged to use the provided synthesis protocol as a starting point for producing this compound for further study.

References

An In-depth Technical Guide to the Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid

This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid, a significant intermediate in the preparation of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary and most widely employed method for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid is the Friedel-Crafts acylation reaction.[1][2][3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific synthesis, the key precursors are m-xylene (B151644) and phthalic anhydride (B1165640), which react in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][5]

The reaction proceeds through the formation of a reactive electrophile generated from the interaction between phthalic anhydride and aluminum chloride.[1] This electrophile is then attacked by the electron-rich aromatic ring of m-xylene, leading to the formation of the desired product, 2-(2,4-dimethylbenzoyl)benzoic acid.[1]

Key Precursors and Reagents

The essential materials for this synthesis are summarized in the table below.

| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| m-Xylene | C₈H₁₀ | 106.17 | Aromatic Substrate |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Acylating Agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Workup Reagent |

| Ice | H₂O | 18.02 | Cooling and Workup |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid via Friedel-Crafts acylation.[5]

Step 1: Reaction Setup An ice/salt bath is prepared to cool a reaction vessel containing m-xylene.

Step 2: Addition of Catalyst and Reagent Aluminum chloride is added in portions to the cooled m-xylene, followed by the portion-wise addition of phthalic anhydride.

Step 3: Reaction Progression The reaction mixture is allowed to warm to room temperature and stirred for 3 hours, during which it typically forms a thick white suspension. The mixture is then heated to 55 °C for 2 hours to drive the reaction to completion.

Step 4: Quenching and Product Isolation After cooling back to room temperature, the thick mixture is carefully poured into a beaker containing ice and 20% hydrochloric acid. The resulting solid precipitate is collected by filtration.

Step 5: Drying The filtered material is allowed to dry to yield the final product, 2-(2,4-dimethylbenzoyl)benzoic acid, as a white solid.

Quantitative Data from a Representative Experiment

The following table summarizes the quantitative data from a specific experimental run.[5]

| Reactant/Product | Mass (g) | Moles (mmol) | Molar Ratio |

| m-Xylene | 114 | 1073 | 5.29 |

| Phthalic Anhydride | 30 | 203 | 1 |

| Aluminum Chloride | 59.4 | 446 | 2.20 |

| Product: 2-(2,4-dimethylbenzoyl)benzoic acid | 50 | 196.6 | Yield: 97% |

Spectroscopic Data for Product Characterization: [5]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H).

-

LC/MS (m/z): ES⁺ = 255 (M+1).

Visualizing the Synthesis

To further elucidate the process, the following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway of 2-(2,4-dimethylbenzoyl)benzoic acid.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to 2-(2,4-dimethylbenzoyl)benzoic acid: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(2,4-dimethylbenzoyl)benzoic acid (CAS No. 2346-63-6), a specialized aromatic carboxylic acid. This document details its commercial availability, summarizes key technical data, outlines a detailed synthesis protocol, and explores its potential, albeit currently under-investigated, applications in research and drug development.

Core Technical Data

2-(2,4-dimethylbenzoyl)benzoic acid is a benzophenone (B1666685) derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] While comprehensive experimental data from suppliers is limited, calculated and observed properties have been compiled from various sources.

Table 1: Physicochemical Properties of 2-(2,4-dimethylbenzoyl)benzoic acid

| Property | Value | Source |

| CAS Number | 2346-63-6 | PubChem[1] |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |

| Molecular Weight | 254.28 g/mol | PubChem[1] |

| Boiling Point | 446.5°C at 760 mmHg (Predicted) | LookChem[2] |

| Flash Point | 238°C (Predicted) | LookChem[2] |

| Density | 1.195 g/cm³ (Predicted) | LookChem[2] |

| XlogP | 3.5 (Predicted) | PubChem[1] |

Table 2: Supplier Information for 2-(2,4-dimethylbenzoyl)benzoic acid

| Supplier | Product Number | Purity/Grade | Availability |

| Sigma-Aldrich | S879533 | AldrichCPR* | In Stock |

| LookChem | 2346-63-6 | Not Specified | Inquiry |

| Angene Chemical | AG00JEZY | Not Specified | Inquiry |

| abcr Gute Chemie | AB433394 | Not Specified | Inquiry |

*Sigma-Aldrich provides this compound as part of its "rare and unique chemicals" collection and explicitly states that they do not collect analytical data for this product. The buyer assumes responsibility for confirming its identity and purity.

Commercial Availability and Suppliers

Synthesis Protocol

A detailed experimental protocol for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid is available, providing a viable route for its laboratory-scale production.[5]

Friedel-Crafts Acylation of m-Xylene (B151644) with Phthalic Anhydride (B1165640)

This synthesis involves the reaction of phthalic anhydride with m-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride.

Materials:

-

m-Xylene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Filter paper

Experimental Procedure: [5]

-

In a suitable reaction vessel, create an ice/salt bath to cool a mixture of m-xylene.

-

To the cooled m-xylene, slowly add anhydrous aluminum chloride in portions.

-

Subsequently, add phthalic anhydride to the mixture in portions, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. A thick white suspension is expected to form.

-

Heat the mixture to 55°C and maintain for 2 hours.

-

After heating, cool the reaction mixture back to room temperature.

-

Slowly and cautiously pour the thick mixture into a beaker containing ice-cold 20% hydrochloric acid.

-

Collect the resulting precipitate by filtration using filter paper.

-

Allow the filtered solid to air dry to yield the final product, 2-(2,4-dimethylbenzoyl)benzoic acid.

Diagram 1: Synthesis Workflow of 2-(2,4-dimethylbenzoyl)benzoic acid

Caption: A flowchart illustrating the key stages in the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Potential Applications and Biological Activity

The specific biological activities and applications of 2-(2,4-dimethylbenzoyl)benzoic acid are not well-documented in publicly available literature. However, its structural similarity to other benzoic acid derivatives suggests potential utility in several areas of drug discovery and materials science.

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The specific substitution pattern on the aromatic rings of 2-(2,4-dimethylbenzoyl)benzoic acid may confer unique pharmacological properties. It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. For instance, some benzoic acid derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.[7]

Given the lack of specific data, the following signaling pathway is a hypothesized representation of how a benzoic acid derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway, a central mediator of inflammation.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

Caption: A hypothesized signaling pathway illustrating the potential anti-inflammatory action of 2-(2,4-dimethylbenzoyl)benzoic acid via inhibition of the NF-κB pathway. This is a speculative model based on the activities of related benzoic acid derivatives.

Safety and Handling

The safety data sheet for 2-(2,4-dimethylbenzoyl)benzoic acid indicates that it is harmful if swallowed and causes serious eye irritation. It is also classified as very toxic to aquatic life.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

2-(2,4-dimethylbenzoyl)benzoic acid is a commercially available, albeit not widely characterized, chemical intermediate. While its specific applications in drug discovery and materials science are yet to be extensively explored, its structural features suggest potential as a building block for novel compounds with interesting biological activities. The provided synthesis protocol offers a reliable method for its preparation in a research setting. Further investigation into the biological effects of this compound is warranted to fully elucidate its therapeutic potential. Researchers are advised to perform thorough in-house quality control and validation due to the limited availability of detailed analytical data from suppliers.

References

- 1. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. AB433394 | CAS 2346-63-6 – abcr Gute Chemie [abcr.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 8. lookchem.com [lookchem.com]

Spectral data interpretation for 2-(2,4-dimethylbenzoyl)benzoic acid (NMR, IR, Mass Spec)

This guide provides a detailed analysis of the spectral data for 2-(2,4-dimethylbenzoyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The interpretation covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and functional groups of the compound.

Molecular Structure and Overview

2-(2,4-dimethylbenzoyl)benzoic acid (C₁₆H₁₄O₃) is a derivative of benzoic acid, featuring a 2,4-dimethylbenzoyl substituent at the ortho position. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization. The molecular weight of the compound is 254.28 g/mol .[1]

Caption: Molecular structure of 2-(2,4-dimethylbenzoyl)benzoic acid.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 - 8.07 | m | 1H | Aromatic H |

| 7.60 - 7.69 | m | 1H | Aromatic H |

| 7.51 - 7.59 | m | 1H | Aromatic H |

| 7.38 - 7.45 | m | 1H | Aromatic H |

| 7.01 - 7.13 | m | 2H | Aromatic H |

| 6.86 - 6.94 | m | 1H | Aromatic H |

| 2.61 | s | 3H | Methyl (CH₃) |

| 2.33 | s | 3H | Methyl (CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Carbon Type |

| ~170 | Carboxylic Acid (C=O) |

| ~168 | Ketone (C=O) |

| 125-145 | Aromatic (C) |

| ~21 | Methyl (CH₃) |

| ~19 | Methyl (CH₃) |

Note: Experimental data for ¹³C NMR was not available. The predicted values are based on the analysis of similar compounds and established chemical shift ranges.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1450-1600 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend |

Note: A specific experimental IR spectrum was not found. The data is predicted based on the functional groups present and comparison with the IR spectrum of benzoic acid.[3][4]

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 255 | [M+H]⁺ |

| 254 | [M]⁺ |

| 237 | [M+H-H₂O]⁺ |

Ionization Mode: Electrospray (ES⁺) and predicted[2]

Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.[2]

-

Aromatic Protons (6.86-8.07 ppm): The complex multiplets in this region correspond to the seven aromatic protons on the two benzene (B151609) rings. The significant downfield shift is characteristic of protons attached to an aromatic system. The overlapping signals suggest a complex spin-spin coupling pattern due to the substitution.

-

Methyl Protons (2.33 and 2.61 ppm): The two singlets at 2.33 and 2.61 ppm, each integrating to three protons, are assigned to the two methyl groups on the dimethylbenzoyl moiety. Their singlet nature indicates no adjacent protons for coupling. The difference in their chemical shifts is due to their different positions (ortho and para to the benzoyl group) and the resulting electronic environments.

¹³C NMR Spectrum (Predicted)

While experimental data is unavailable, a predicted ¹³C NMR spectrum would show the following key features:

-

Carbonyl Carbons (~168 and ~170 ppm): Two distinct signals are expected in the downfield region corresponding to the ketone and carboxylic acid carbonyl carbons. The carboxylic acid carbonyl carbon is typically found at a slightly higher chemical shift.

-

Aromatic Carbons (125-145 ppm): A number of signals would appear in this region, corresponding to the 12 aromatic carbons. Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than 12 signals. The carbons attached to the carbonyl groups and the methyl groups will have distinct chemical shifts from the unsubstituted carbons.

-

Methyl Carbons (~19 and ~21 ppm): Two signals in the upfield region are predicted for the two methyl group carbons.

Infrared (IR) Spectrum (Predicted)

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

-

O-H Stretch (2500-3300 cm⁻¹, Broad): A broad absorption band in this region is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[3]

-

C=O Stretches (~1680 and ~1700 cm⁻¹): Two strong, sharp peaks are anticipated for the carbonyl groups. The peak around 1700 cm⁻¹ can be attributed to the ketone, while the one around 1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl.[3][4]

-

C=C Aromatic Stretches (1450-1600 cm⁻¹): Multiple bands in this region confirm the presence of the aromatic rings.[3]

-

C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch and a broad O-H bend are also expected around 1300 cm⁻¹ and 920 cm⁻¹, respectively.[3]

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺ at m/z 254): The peak at m/z 254 corresponds to the molecular weight of the compound.

-

Protonated Molecule ([M+H]⁺ at m/z 255): In electrospray ionization, the protonated molecule is often observed as the base peak.[2]

-

Fragmentation ([M+H-H₂O]⁺ at m/z 237): A common fragmentation pathway for carboxylic acids is the loss of a water molecule, leading to a peak at m/z 237.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

Sample Preparation: A small amount of the solid 2-(2,4-dimethylbenzoyl)benzoic acid is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 400 MHz or higher field spectrometer. The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

Data Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The solvent is evaporated, and the sample molecules are ionized (e.g., by protonation to form [M+H]⁺). The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combined analysis of ¹H NMR, predicted ¹³C NMR, predicted IR spectroscopy, and mass spectrometry data provides a comprehensive characterization of 2-(2,4-dimethylbenzoyl)benzoic acid. The spectral data are consistent with the proposed molecular structure, confirming the presence of the key functional groups: a carboxylic acid, a ketone, and two substituted aromatic rings. This in-depth guide serves as a valuable resource for researchers and scientists in the positive identification and further investigation of this compound.

References

- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-(2,4-dimethylbenzoyl)benzoic acid (C16H14O3) [pubchemlite.lcsb.uni.lu]

Mechanism of action as a Type II photoinitiator

An In-depth Technical Guide on the Mechanism of Action of Type II Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type II photoinitiators are a critical class of compounds that initiate polymerization reactions upon exposure to light through a bimolecular mechanism. Unlike their Type I counterparts, which undergo unimolecular cleavage, Type II systems require the presence of a co-initiator to generate reactive radical species. This guide provides a comprehensive overview of the mechanism of action for Type II photoinitiators, detailing the fundamental photochemical and chemical processes involved. It includes a comparative analysis with Type I initiators, quantitative data on common photoinitiator systems, detailed experimental protocols for their characterization, and visual diagrams to elucidate key pathways and workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development and material science who utilize photopolymerization technologies.

Introduction

Photopolymerization is a cornerstone technology in a myriad of applications, from advanced manufacturing and coatings to biomedical devices and drug delivery systems. The process relies on photoinitiators, molecules that absorb light energy and convert it into chemical energy to initiate polymerization.[1] Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I (cleavage) and Type II (hydrogen abstraction or electron transfer).[1][2]

Type II photoinitiators operate via a bimolecular process where the photoinitiator, upon excitation by light, interacts with a second molecule, known as a co-initiator or synergist, to produce the initiating free radicals.[3] This mechanism is distinct from Type I photoinitiators, which undergo unimolecular bond cleavage to form radicals directly.[2] The requirement of a co-initiator, typically a hydrogen or electron donor like a tertiary amine, is a defining characteristic of Type II systems.[4][5] While this bimolecular nature can result in slower kinetics compared to Type I systems, it offers unique advantages, including broader absorption ranges and cost-effectiveness.[6][7]

This guide will delve into the detailed mechanism of Type II photoinitiation, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the core processes.

Core Mechanism of Action

The mechanism of Type II photoinitiation is a multi-step process that begins with light absorption and culminates in the generation of radicals that drive polymerization. The key stages are detailed below.

Photo-excitation and Intersystem Crossing

The process is initiated when the photoinitiator (PI) molecule absorbs a photon of light (hν), promoting it from its ground state (PI) to an electronically excited singlet state (¹PI).[8] This excited singlet state is typically short-lived and can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (³PI).[8][9] The triplet state is crucial for the subsequent bimolecular reaction due to its longer lifetime, which allows for diffusion and interaction with the co-initiator.

-

Step 1: Photo-excitation PI + hν → ¹PI*

-

Step 2: Intersystem Crossing (ISC) ¹PI* → ³PI*

Bimolecular Reaction with Co-initiator

The excited triplet state of the photoinitiator (³PI*) is a highly reactive species that interacts with a co-initiator (Co-I). Co-initiators are typically molecules that can readily donate a hydrogen atom or an electron.[10] Tertiary amines are the most common class of co-initiators used with Type II systems.[4][5] The reaction proceeds primarily through one of two pathways: hydrogen abstraction or electron transfer.

Hydrogen Abstraction: In this pathway, the excited photoinitiator (³PI*) abstracts a hydrogen atom from the co-initiator (often an amine, R-H), resulting in the formation of two radical species: a ketyl radical derived from the photoinitiator (PI-H•) and a radical derived from the co-initiator (R•).[3][8]

-

Step 3 (Hydrogen Abstraction): ³PI* + R-H → PI-H• + R•

Electron Transfer followed by Proton Transfer: Alternatively, the process can begin with an electron transfer from the co-initiator to the excited photoinitiator, forming a radical anion of the photoinitiator and a radical cation of the co-initiator. This is often followed by a proton transfer to yield the final neutral radical species.[6]

-

Step 3 (Electron/Proton Transfer): ³PI* + Co-I → [PI•⁻ / Co-I•⁺] → PI-H• + R•

Initiation of Polymerization

Of the two radicals generated, the radical derived from the co-initiator (R•) is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers (M).[3][8] The ketyl radical (PI-H•) is generally less reactive towards the monomer double bonds and may instead participate in termination reactions.[11]

-

Step 4: Initiation R• + M → R-M•

-

Step 5: Propagation R-M• + n(M) → R-(M)n-M•

-

Step 6: Termination R-(M)n-M• + •M-(M)m-R → Polymer

The overall mechanism is depicted in the signaling pathway diagram below.

Comparison: Type I vs. Type II Photoinitiators

The fundamental difference between Type I and Type II photoinitiators lies in their mechanism for generating radicals. This distinction leads to significant differences in their characteristics and applications.

-

Type I Photoinitiators (Unimolecular Cleavage): These initiators, such as acylphosphine oxides, undergo a homolytic cleavage of a bond (typically an α-cleavage) upon light absorption to directly form two radical fragments.[12] This is a unimolecular process.

-

Type II Photoinitiators (Bimolecular Abstraction): These systems, including benzophenones and thioxanthones, require a bimolecular interaction with a co-initiator to generate radicals via hydrogen or electron transfer.[12]

The logical relationship between these two mechanisms is illustrated below.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. hampfordresearch.com [hampfordresearch.com]

- 3. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]

- 4. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Potential Biological Activities of Dimethylbenzoyl Benzoic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbenzoyl benzoic acid derivatives represent a class of organic compounds with a versatile scaffold that has shown potential across a spectrum of biological activities. The structural motif, characterized by a benzoic acid ring substituted with a dimethylbenzoyl group, allows for diverse chemical modifications, leading to a wide array of pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of these compounds, focusing on their anticancer, enzyme inhibitory, and antimicrobial effects. The information presented herein is a synthesis of available data on dimethylbenzoyl benzoic acid and structurally related analogs, intended to serve as a valuable resource for guiding future research and drug discovery efforts.

Anticancer and Cytotoxic Activities

Several studies on benzoic acid derivatives have highlighted their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinase CK2.

Histone Deacetylase (HDAC) Inhibition

HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[1] While direct data on dimethylbenzoyl benzoic acid compounds is limited, studies on structurally similar benzoic acid derivatives have demonstrated HDAC inhibitory activity. For instance, hydroxylated benzoic acid derivatives have shown greater HDAC inhibition compared to their methoxylated counterparts, leading to cancer cell growth inhibition.[1][2]

Table 1: Comparative HDAC Inhibitory Activity of Benzoic Acid Derivatives [1]

| Compound | Concentration (µM) | % HDAC Inhibition |

| 2,5-Dihydroxybenzoic Acid | 1000 | 22.8% |

| Dimethoxy Benzoic Acid | 1000 | 8.33% |

Protein Kinase CK2 Inhibition

Protein kinase CK2 is another significant target in oncology due to its role in promoting tumor growth and survival.[1] Structure-activity relationship studies of related benzoic acid derivatives have shown that specific substitutions can lead to potent CK2 inhibition and significant antiproliferative effects.[1][3]

Table 2: In Vitro Antiproliferative Activity of Benzoic Acid Derivatives Targeting CK2 [3]

| Compound | Cell Line | IC50 (µM) |

| Pyridine-carboxylic acid derivative 1 | A549 | 3.3 |

| Pyridine-carboxylic acid derivative 2 | A549 | 1.5 |

| Parent Compound | A549 | >10 |

Enzyme Inhibitory Activities

Beyond their anticancer potential, dimethylbenzoyl benzoic acid analogs have been investigated for their ability to inhibit other key enzymes, such as monoamine oxidase B (MAO-B).

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a critical enzyme in the metabolic pathway of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Closely related benzyloxy derivatives have exhibited potent and selective inhibition of MAO-B.

Table 3: MAO-B Inhibitory Activity of Benzyloxy Derivatives

| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 3h | 0.062 | > 40 | > 645 |

| Safinamide | 0.098 | 9.80 | 100 |

| Rasagiline | 0.007 | 2.14 | 305.7 |

Antimicrobial Activity

A series of benzoyl and benzyl (B1604629) benzoic acid derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating that structural modifications can significantly enhance their potency. These compounds have shown promising activity against clinically important Gram-positive bacteria.[4]

Table 4: Minimum Inhibitory Concentration (MIC) of Benzoyl Benzoic Acid Derivatives [4]

| Compound | S. pneumoniae MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | S. epidermidis MIC (µg/mL) |

| 8e (5-trifluoromethyl-2-benzoyl) | 1 | 4 | 0.5 |

| 5e (5-trifluoromethyl-2-benzyl) | 1 | 8 | Not Reported |

| Vancomycin | Not Reported | Not Reported | 0.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Test compound (dimethylbenzoyl benzoic acid derivative)

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

HDAC fluorogenic substrate

-

Assay buffer

-

Developer solution

-

Test compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the HDAC fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vitro Protein Kinase CK2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of protein kinase CK2.

Materials:

-

Recombinant human CK2

-

Specific peptide substrate for CK2

-

ATP ([γ-32P]ATP for radioactive assay)

-

Kinase assay buffer

-

Test compound

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or microplate reader

Procedure:

-

Reaction Setup: Combine the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide in a reaction tube or well.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination and Detection:

-

Radioactive: Stop the reaction by spotting the mixture onto P81 paper, wash to remove unincorporated radioactivity, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Follow the detection protocol of a commercial kinase assay kit (e.g., ADP-Glo™).

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay measures the inhibition of monoamine oxidase B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe

-

Assay buffer

-

Test compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Add the MAO-B substrate and fluorescent probe to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at the appropriate excitation/emission wavelengths for 30-60 minutes.

-

Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

-

Test compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[6]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of HDAC inhibition by dimethylbenzoyl benzoic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Note: Detailed Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid

Introduction

2-(2,4-Dimethylbenzoyl)benzoic acid is a ketoacid synthesized via the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640).[1][2][3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion from phthalic anhydride.[1][2][4] The acylium ion is then attacked by the electron-rich m-xylene ring to form the final product.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules. This document provides a detailed protocol for its laboratory-scale preparation, outlining the reaction mechanism, experimental workflow, and characterization data.

Reaction Data

The following table summarizes the key quantitative parameters for the synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 30 g (203 mmol) | [5] |

| m-Xylene | 114 g (1073 mmol) | [5] |

| Catalyst | ||

| Anhydrous Aluminum Chloride | 59.4 g (446 mmol) | [5] |

| Reaction Conditions | ||

| Initial Temperature | Cooled in ice/salt bath | [5] |

| Stirring at Room Temp. | 3 hours | [5] |

| Heating Temperature | 55 °C | [5] |

| Heating Duration | 2 hours | [5] |

| Product Information | ||

| Product Name | 2-(2,4-Dimethylbenzoyl)benzoic acid | [5] |

| Molecular Formula | C₁₆H₁₄O₃ | [5] |

| Molecular Weight | 254.28 g/mol | [5] |

| Appearance | White solid | [5] |

| Yield | 50 g (97%) | [5] |

| Analytical Data | ||

| ¹H NMR (400 MHz, CDCl₃) | See protocol for detailed shifts | [5] |

| LC/MS (m/z) ES⁺ | 255 (M+1) | [5] |

Experimental Protocol

This protocol details the synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid from phthalic anhydride and m-xylene.

Materials and Reagents:

-

Phthalic anhydride (C₈H₄O₃)

-

m-Xylene (C₈H₁₀)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 20% aqueous solution

-

Ice

-

Salt (for ice bath)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Heating mantle

-

Condenser

-

Addition funnel (optional)

-

Beaker (large)

-

Büchner funnel and filter flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, place m-xylene (114 g, 1073 mmol).

-

Cool the flask in an ice/salt bath.

-

-

Addition of Reagents:

-

While stirring the cooled m-xylene, add anhydrous aluminum chloride (59.4 g, 446 mmol) in three portions.

-

Following the addition of AlCl₃, add phthalic anhydride (30 g, 203 mmol) in three portions.[5]

-

-

Reaction Progression:

-

Remove the ice/salt bath and allow the mixture to warm to room temperature.

-

Stir the mixture at room temperature for 3 hours. During this time, the mixture will become a thick white suspension.[5]

-

After 3 hours, heat the reaction mixture to 55 °C using a heating mantle. Maintain this temperature for 2 hours.[5]

-

-

Work-up and Isolation:

-

After the heating period, cool the reaction mixture back to room temperature.

-

Prepare a large beaker containing a mixture of ice and cold 20% hydrochloric acid.

-

Slowly and carefully pour the thick reaction mixture into the ice-cold HCl solution. This step decomposes the aluminum chloride complex.[1][5]

-

A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.[5]

-

-

Purification and Drying:

-

Wash the filtered solid with cold deionized water to remove any remaining salts.

-

Allow the filtered material to air-dry or dry in a vacuum oven at a low temperature to yield the final product as a white solid.[5]

-

Product Characterization:

The identity and purity of the synthesized 2-(2,4-Dimethylbenzoyl)benzoic acid can be confirmed by the following analytical methods:

-

¹H NMR (400 MHz, CHLOROFORM-d): δ ppm 7.98 - 8.07 (m, 1 H), 7.60 - 7.69 (m, 1 H), 7.51 - 7.59 (m, 1 H), 7.38 - 7.45 (m, 1 H), 7.01 - 7.13 (m, 2 H), 6.86 - 6.94 (m, 1 H), 2.61 (s, 3 H), 2.33 (s, 3 H).[5]

-

LC/MS (m/z): ES⁺ = 255 (M+1).[5]

Visualized Workflow and Reaction Pathway

Reaction Signaling Pathway:

The synthesis proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid catalyst, AlCl₃, activates the phthalic anhydride, making it a potent electrophile that is subsequently attacked by the nucleophilic m-xylene.

Caption: Friedel-Crafts acylation reaction pathway.

Experimental Workflow Diagram:

The following diagram illustrates the step-by-step laboratory workflow for the synthesis.

Caption: Experimental workflow for synthesis.

References

- 1. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]

- 2. brainly.com [brainly.com]

- 3. Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com [chegg.com]

- 4. beyondbenign.org [beyondbenign.org]

- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-dimethylbenzoyl)benzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and specialty chemicals. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion that subsequently attacks the electron-rich m-xylene ring.[1][2] A key aspect of this reaction is the use of a stoichiometric excess of the catalyst, as it forms a complex with the carbonyl group of the product.[1] The reaction is then completed by acidic aqueous workup to hydrolyze the complex and yield the desired product.[1]

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation of m-xylene with phthalic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagrams illustrate the key steps of the reaction and the general experimental workflow for the synthesis.

Caption: Mechanism of the Friedel-Crafts acylation of m-xylene with phthalic anhydride.

Caption: General experimental workflow for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |